Acetylglycine

Catalog No.
S516991
CAS No.
543-24-8
M.F
C4H7NO3
M. Wt
117.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylglycine

CAS Number

543-24-8

Product Name

Acetylglycine

IUPAC Name

2-acetamidoacetic acid

Molecular Formula

C4H7NO3

Molecular Weight

117.10 g/mol

InChI

InChI=1S/C4H7NO3/c1-3(6)5-2-4(7)8/h2H2,1H3,(H,5,6)(H,7,8)

InChI Key

OKJIRPAQVSHGFK-UHFFFAOYSA-N

SMILES

Array

solubility

26.3 mg/mL at 15 °C

Synonyms

aceturic acid, acetylglycinate, N-acetylglycine

Canonical SMILES

CC(=O)NCC(=O)O

The exact mass of the compound Acetylglycine is 117.0426 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 26300 mg/l (at 15 °c)26.3 mg/ml at 15 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7605. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. It belongs to the ontological category of N-acylglycine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Acetylglycine (N-acetylglycine) is a highly purified, N-capped derivative of the amino acid glycine. Unlike its unmodified parent compound, Acetylglycine lacks a free primary amine, resulting in a distinct physicochemical profile characterized by a single carboxylic acid pKa of 3.67 and the absence of zwitterionic behavior at neutral pH [1]. This structural modification fundamentally alters its processability, granting it significant solubility in organic solvents such as methanol and ethanol, where free glycine is notoriously insoluble [2]. In industrial procurement, Acetylglycine is primarily sourced as a high-efficiency precursor for the synthesis of complex pharmaceutical intermediates, particularly in the production of Erlenmeyer azlactones, dehydrophenylalanines, and specialized peptide building blocks [3]. By providing a pre-acetylated motif, it eliminates the need for in situ amine protection, streamlining scale-up operations and minimizing byproduct formation in critical synthetic workflows.

Attempting to substitute pre-formed Acetylglycine with cheaper free glycine—relying on in situ acetylation during the reaction—frequently fails in scaled-up pharmaceutical manufacturing. Free glycine is a zwitterion with a high crystal lattice energy, rendering it practically insoluble in the organic solvent mixtures (such as methanol/acetonitrile) required for many homogeneous catalytic processes and crystallizations [1]. Furthermore, in classical condensation reactions like the Erlenmeyer-Plöchl synthesis, relying on the simultaneous acetylation and condensation of free glycine leads to competing reaction kinetics. This dual-requirement often results in incomplete conversion, the generation of highly colored oligomeric impurities, and significantly lower yields of the target oxazolone [2]. Procuring pre-formed Acetylglycine bypasses these kinetic bottlenecks, ensuring predictable solubility, preventing unwanted amine nucleophilicity, and eliminating the need for aggressive downstream purification steps.

Precursor Efficiency in Erlenmeyer-Plöchl Azlactone Synthesis

In the synthesis of critical pharmaceutical intermediates like 2-methyl-4-arylidene-5-oxazolones, the choice of glycine precursor dictates the reaction's efficiency. Using pre-formed Acetylglycine in the presence of acetic anhydride and sodium acetate directly yields the target azlactone in high quantities (typically 66% to >90% depending on the aldehyde), as the pre-installed acetyl group immediately participates in the cyclization [1]. In contrast, attempting to use free glycine requires an initial, often incomplete, in situ acetylation step that competes with the condensation, leading to the formation of highly colored polymeric byproducts and reducing the isolated yield of the desired oxazolone [2].

Evidence DimensionReaction yield and byproduct profile
Target Compound DataPre-formed Acetylglycine achieves 66% to >90% yields of azlactones with straightforward trituration/crystallization.
Comparator Or BaselineIn situ acetylation of free glycine
Quantified DifferencePre-formed Acetylglycine eliminates the competing acetylation step, preventing the massive accumulation of colored oligomeric impurities that degrade overall yield.
ConditionsCondensation with aromatic aldehydes (e.g., 2-naphthaldehyde) at 80-100 °C in acetic anhydride.

Procuring pre-formed Acetylglycine directly improves the yield and purity of downstream active pharmaceutical ingredients by eliminating a highly variable reaction step.

Processability and Solubility in Organic Solvents

For industrial scale-up, the ability to process intermediates in organic solvents is paramount. Acetylglycine demonstrates excellent, temperature-dependent solubility in pure methanol and binary methanol/acetonitrile mixtures, allowing for precise thermodynamic modeling (e.g., via the Jouyban-Acree model) and controlled crystallization [1]. Conversely, free glycine exists as a zwitterion with extremely high lattice energy, rendering it practically insoluble in methanol and other common organic solvents. This stark difference in solubility profiles dictates that any homogeneous organic-phase reaction or purification must utilize the N-acetylated form.

Evidence DimensionSolubility in organic solvent systems
Target Compound DataAcetylglycine is highly soluble in methanol and methanol/acetonitrile mixtures, with solubility increasing predictably from 283.15 K to 333.15 K.
Comparator Or BaselineFree Glycine
Quantified DifferenceAcetylglycine enables homogeneous organic-phase processing, whereas free glycine is highly insoluble in non-aqueous media.
ConditionsStatic gravimetric solubility determination at 283.15 to 333.15 K under ambient pressure (98.8 kPa).

Enables chemical engineers to design scalable, non-aqueous synthetic routes and crystallization protocols that are impossible with unmodified glycine.

Acid-Base Profile for Controlled Reactivity

In complex coupling reactions, the presence of a free amine can lead to disastrous off-target nucleophilic attacks. Acetylglycine possesses a single relevant carboxylic acid pKa of 3.67, as the amine is fully capped by the acetyl group [1]. Free glycine, however, has two pKa values (2.34 and 9.60) and acts as a potent nucleophile under basic conditions. By utilizing Acetylglycine, chemists ensure that the molecule acts strictly as an acylating agent or a stable buffer component, completely circumventing the self-condensation or cross-reactivity issues inherent to free amino acids.

Evidence DimensionpKa and nucleophilic potential
Target Compound DataAcetylglycine: Single pKa of 3.67; non-nucleophilic amide nitrogen.
Comparator Or BaselineFree Glycine: pKa 2.34 and 9.60; highly nucleophilic primary amine.
Quantified DifferenceThe N-acetylation completely suppresses the basicity and nucleophilicity of the nitrogen atom, shifting the molecule from a zwitterion to a standard organic acid.
ConditionsStandard aqueous thermodynamic conditions (25 °C).

Prevents unwanted side-reactions during peptide coupling and formulation, ensuring high-fidelity synthesis of N-capped target molecules.

Precursor for Erlenmeyer-Plöchl Azlactone Synthesis

Acetylglycine is the optimal starting material for synthesizing 2-methyl-5-oxazolones via condensation with aromatic or aliphatic aldehydes. Because it bypasses the need for in situ acetylation, it is heavily procured by pharmaceutical manufacturers to produce high-purity dehydrophenylalanines and other complex amino acid derivatives with minimal colored byproducts[1].

Homogeneous Organic-Phase Crystallization and Processing

Due to its predictable, temperature-dependent solubility in methanol and methanol/acetonitrile mixtures, Acetylglycine is the preferred choice for industrial workflows that require non-aqueous processing. It allows chemical engineers to design scalable crystallization and purification protocols that are impossible to execute with zwitterionic, solvent-insoluble free glycine [2].

N-Terminal Capping in Peptide Synthesis

In solid-phase and solution-phase peptide synthesis, Acetylglycine is utilized to directly introduce an N-acetylated glycine residue. Its lack of a nucleophilic free amine (pKa 3.67) ensures that it acts strictly as an acylating agent, preventing self-condensation and eliminating the need for a separate, post-coupling acetylation step [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS]
Solid

XLogP3

-1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

117.042593085 Da

Monoisotopic Mass

117.042593085 Da

Heavy Atom Count

8

Appearance

Solid powder

Melting Point

207 - 209 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U2UT4677KR

Other CAS

543-24-8

Wikipedia

Aceturic acid

General Manufacturing Information

Glycine, N-acetyl-: ACTIVE

Dates

Last modified: 08-15-2023
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